(1-Methyl-1H-imidazol-2-yl)methanamine
Overview
Description
Synthesis Analysis
The compound has been synthesized and characterized as part of the study on Pt(II) complexes, demonstrating significant cytotoxic effects on lung cancer cell lines. This indicates its potential as a building block for developing new cancer therapies. Moreover, its synthesis through condensation reactions and characterization via spectroscopic techniques highlights its accessibility for research purposes (Ferri et al., 2013).
Molecular Structure Analysis
Imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl)methanamine, exhibit a range of structural features that make them interesting subjects for study. For instance, the crystal structures of similar compounds have shown significant isomorphism, indicating a robustness in their structural configuration that could influence their chemical reactivity and interaction with biological targets (Skrzypiec et al., 2012).
Chemical Reactions and Properties
The nucleophilicity of the nitrogen atom in imidazoles, including (1-Methyl-1H-imidazol-2-yl)methanamine, has been exploited in one-pot multicomponent reactions to synthesize substituted imidazopyrazines. This showcases the compound's reactivity and potential for creating diverse chemical structures with significant biological activities (Galli et al., 2019).
Physical Properties Analysis
The physical properties of (1-Methyl-1H-imidazol-2-yl)methanamine and its derivatives, such as solubility, melting point, and crystallinity, are critical for their application in chemical syntheses and pharmaceutical formulations. However, detailed studies specifically focusing on these aspects were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine, including its reactivity, stability, and interactions with metal ions, have been explored to some extent in the context of synthesizing metal complexes and investigating their biological activities. For instance, its ability to form stable complexes with Pt(II) that exhibit significant cytotoxic activities against cancer cells highlights its potential in medicinal chemistry (Ferri et al., 2013).
Scientific Research Applications
Synthesis and Characterization
Novel Oxadiazole Derivatives Synthesis : (1-Methyl-1H-imidazol-2-yl)methanamine is used in the synthesis of novel oxadiazole derivatives, contributing to the development of new chemical entities (Vishwanathan & Gurupadayya, 2014).
Imidazole-Pyrazine Synthesis : This compound participates in multicomponent reactions to create substituted imidazopyrazines, demonstrating versatility in synthetic chemistry (Galli et al., 2019).
Biological Activity
Cytotoxicity in Cancer Research : Certain derivatives show significant cytotoxic effects on human carcinoma cell lines, suggesting potential applications in cancer research (Ferri et al., 2013).
Antimicrobial and Antifungal Properties : Complexes derived from this compound exhibit high antifungal and antibacterial activities, highlighting its potential in developing new antimicrobial agents (al-Hakimi et al., 2020).
Metal Complex Synthesis and Biological Efficacy : The compound is used in the synthesis of metal complexes, which are then evaluated for their biological efficacy, including DNA interactions and antimicrobial screening (Kumaravel & Raman, 2017).
Material Science and Corrosion Inhibition
- Corrosion Inhibition for Steel : Its derivatives have been studied as inhibitors for steel corrosion, indicating potential applications in material science (Yadav, Sarkar, & Purkait, 2015).
Safety And Hazards
properties
IUPAC Name |
(1-methylimidazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMLGOAJXSDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336440 | |
Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-imidazol-2-yl)methanamine | |
CAS RN |
124312-73-8 | |
Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-imidazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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